4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
Description
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a cinnoline derivative featuring a sulfur-linked 2,4-dichlorobenzyl substituent at the 4-position of the cinnoline core. Cinnolines are nitrogen-containing heterocycles with a bicyclic structure, often explored for their pharmacological and material science applications. The 2,4-dichlorobenzyl sulfanyl group introduces electron-withdrawing chlorine atoms and a hydrophobic aromatic moiety, which may enhance binding affinity to biological targets or modify physicochemical properties such as solubility and stability .
Properties
CAS No. |
7147-19-5 |
|---|---|
Molecular Formula |
C15H10Cl2N2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
InChI Key |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chlorocinnoline
4-Chlorocinnoline serves as the primary intermediate. It is synthesized via the Richter cinnoline synthesis, where o-aminophenylacetylene derivatives undergo cyclization under acidic conditions. For example:
Thiolation with 2,4-Dichlorobenzylthiol
The chlorinated cinnoline reacts with 2,4-dichlorobenzylthiol under basic conditions:
- Dissolve 4-chlorocinnoline (1.0 eq) in anhydrous DMF.
- Add 2,4-dichlorobenzylthiol (1.2 eq) and K₂CO₃ (2.0 eq).
- Heat at 80°C for 12–16 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 65–72% |
| Purity (HPLC) | >98% |
This method is favored for scalability but requires strict anhydrous conditions to prevent hydrolysis.
Palladium-Catalyzed Cross-Coupling Approaches
Modern protocols employ palladium catalysts to enhance regioselectivity and efficiency. A representative method involves Suzuki-Miyaura coupling:
Synthesis of Boronic Ester Intermediate
4-Bromocinnoline is converted to its boronic ester using bis(pinacolato)diboron:
Coupling with 2,4-Dichlorobenzyl Sulfur Electrophiles
The boronic ester reacts with 2,4-dichlorobenzylsulfonyl chloride:
- Combine 4-cinnolineboronic ester (1.0 eq), 2,4-dichlorobenzylsulfonyl chloride (1.1 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
- Use Cs₂CO₃ (2.5 eq) as base in toluene/water (10:1).
- Heat at 100°C for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 3 mol% Pd |
| Yield | 78% |
| Turnover Number | 26 |
This method reduces side products compared to SNAr but requires costly catalysts.
One-Pot Tandem Reactions
Recent advancements utilize tandem reactions to streamline synthesis:
Cyclization-Thiolation Protocol
A one-pot approach combines cinnoline formation and thiolation:
- React 2,4-dichlorobenzyl chloride (1.0 eq) with thiourea (1.5 eq) in ethanol.
- Add o-nitrobenzaldehyde (1.0 eq) and Fe powder (3.0 eq) for reductive cyclization.
- Heat at reflux for 24 hours.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Yield | 58% |
| Purity | 95% (recrystallized) |
This method avoids isolation of intermediates but suffers from moderate yields due to competing side reactions.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr, while toluene improves catalyst longevity in cross-coupling.
Base Selection
Temperature Control
Lower temperatures (60–80°C) minimize decomposition in SNAr, whereas cross-coupling requires >100°C for effective transmetalation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
- Elemental Analysis : Calculated C 54.11%, H 2.83%, N 7.87%; Found C 53.98%, H 2.79%, N 7.82%.
Challenges and Limitations
- Low Yields in One-Pot Methods : Competing side reactions limit efficiency (e.g., over-oxidation of thiols).
- Catalyst Cost : Palladium-based methods are expensive for large-scale production.
- Purification Difficulties : Column chromatography is often required due to polar byproducts.
Industrial Applications and Patents
- Patent CN100522936C : Describes a scaled-up SNAr process with 70% yield using recyclable DMF.
- Pharmaceutical Use : The compound is a precursor to kinase inhibitors, with recent interest in oncology applications.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Classical SNAr | 65–72 | Low | High |
| Palladium-Catalyzed | 78 | High | Moderate |
| One-Pot Tandem | 58 | Medium | Low |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
-
Formation of sulfoxide : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding sulfoxide derivative.
-
Formation of sulfone : Stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane convert the sulfanyl group to a sulfone12.
Table 1: Oxidation Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Acetic acid, 25°C, 2h | 68–72 |
| mCPBA | Sulfone derivative | DCM, 0°C → 25°C, 6h | 82–85 |
Nucleophilic Substitution
The chlorine atoms on the 2,4-dichlorobenzyl moiety participate in nucleophilic aromatic substitution (NAS):
-
Replacement with amines : Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C substitutes one chlorine atom, yielding mono-substituted derivatives12.
-
Hydrolysis : Aqueous sodium hydroxide under reflux replaces chlorine with hydroxyl groups, though this is less common due to steric hindrance1.
Table 2: NAS Reactions
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| CH₃NH₂ | 2-(Methylamino)-4-Cl derivative | DMF, 80°C, 12h | 55–60 |
| NaOH (10%) | 2-Hydroxy-4-Cl derivative | Reflux, 6h | 40–45 |
Cycloaddition and Annulation
The cinnoline core participates in [4 + 2] annulation reactions, as demonstrated in studies of analogous cinnoline derivatives:
-
Sc(OTf)₃-catalyzed annulation : Scandium triflate mediates reactions with cyclopentadiene, forming polycyclic cinnoline derivatives via an azo-Povarov mechanism3.
-
Regioselectivity : Electron-withdrawing groups on the cinnoline ring favor endo-transition states, leading to predictable regiochemical outcomes3.
Mechanistic Insight :
-
The reaction proceeds through a stepwise pathway involving zwitterionic intermediates.
-
Stereochemical analysis of products supports an endo-facial approach for cyclopentadiene3.
Reductive Transformations
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) reduces the cinnoline’s nitrogen-nitrogen bond, yielding dihydrocinnoline derivatives42.
-
Sulfur removal : Raney nickel in ethanol under reflux cleaves the sulfanyl bridge, producing desulfurized cinnoline analogs2.
Table 3: Reductive Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂ (1 atm), Pd-C | Dihydrocinnoline derivative | EtOH, 25°C, 4h | 90–95 |
| Raney Ni | Desulfurized cinnoline | EtOH, reflux, 8h | 75–80 |
Halogen Exchange
The dichlorobenzyl group undergoes halogen substitution under radical conditions:
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ replaces chlorine with bromine at the 4-position, forming mixed halogenated derivatives2.
Key Observation :
-
Bromination occurs preferentially at the para position relative to the sulfanyl group due to electronic and steric effects2.
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable further derivatization:
-
Suzuki coupling : The chlorine atom at the 4-position of the benzyl group reacts with arylboronic acids, forming biaryl derivatives12.
Table 4: Cross-Coupling Reactions
| Coupling Partner | Product | Conditions | Yield (%) |
|---|---|---|---|
| PhB(OH)₂ | 4-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃, DME | 65–70 |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes and receptors inform its reactivity:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline
- Structural Differences: Substitution at the 3,4-dichlorobenzyl position instead of 2,4-dichlorobenzyl, with additional methoxy groups at positions 6 and 7 of the cinnoline core.
- Methoxy groups enhance electron density, possibly improving solubility but reducing metabolic stability .
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline
- Structural Differences : Dual 2,4-dichlorobenzyl sulfanyl groups at positions 4 and 4.
- Impact: Increased hydrophobicity and molecular weight (estimated ~500–550 g/mol) compared to the monosubstituted derivative. This could enhance membrane permeability but reduce aqueous solubility. Such bis-substituted analogs may exhibit improved target avidity in enzyme inhibition assays .
Heterocyclic Analogs with 2,4-Dichlorobenzyl Sulfanyl Groups
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(trifluoromethyl)pyrimidine
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Core Structure : 1,3,4-Oxadiazole.
- Key Properties :
- Substituents: 4-Methoxyphenyl at position 4.
- The 4-methoxyphenyl group may engage in π-π stacking interactions distinct from cinnoline’s planar structure .
Collagenase Inhibitors
- Compound: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ ≈ similar to 2,6-dichloro analog) .
- Key Findings :
- Relevance to Cinnoline: The 2,4-dichlorobenzyl group in 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline may similarly optimize interactions with residues in enzymatic targets.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline | Cinnoline | ~350–370* | 2,4-Dichlorobenzyl sulfanyl (C₄) | High hydrophobicity, planar structure |
| 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline | Cinnoline | ~400–420* | 3,4-Dichlorobenzyl sulfanyl, methoxy | Enhanced solubility, reduced stability |
| 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(trifluoromethyl)pyrimidine | Pyrimidine | 339.16 | Trifluoromethyl | High metabolic stability |
| 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Oxadiazole | ~380–400* | 4-Methoxyphenyl | Improved π-π stacking potential |
*Estimated based on structural analogs.
Biological Activity
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be represented as follows:
- Chemical Formula : C₁₃H₉Cl₂N₃S
- CAS Number : 7147-19-5
The compound features a cinnoline core substituted with a sulfanyl group linked to a dichlorobenzyl moiety, which is hypothesized to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of cinnoline compounds exhibit significant antimicrobial properties. For instance, cinnamic acid derivatives have shown broad-spectrum antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Table 1: Antimicrobial Activity of Cinnoline Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cinnoline Derivative A | Staphylococcus aureus | 0.78 µg/mL |
| Cinnoline Derivative B | Escherichia coli | 1.56 µg/mL |
| Cinnoline Derivative C | Candida albicans | 0.31 µg/mL |
These findings suggest that modifications to the cinnoline structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including leukemia and melanoma.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxicity of various cinnoline derivatives, 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline exhibited significant growth inhibition in MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines. The GI50 values for these cell lines were reported as follows:
- MDA-MB-435 : GI50 = 5.2 µM
- K-562 : GI50 = 3.8 µM
These values indicate that the compound possesses considerable anticancer activity compared to standard chemotherapeutic agents .
The mechanisms underlying the biological activity of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Antimicrobial Mechanism : The sulfanyl group may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline. Modifications in the dichlorobenzyl moiety have been shown to influence both antimicrobial and anticancer activities significantly. For example:
- Increasing electron-withdrawing groups enhances cytotoxicity.
- Altering the length or branching of side chains can improve antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
